molecular formula C7H7ClN2O2 B14908779 3,4-Diamino-2-chlorobenzoic acid

3,4-Diamino-2-chlorobenzoic acid

Cat. No.: B14908779
M. Wt: 186.59 g/mol
InChI Key: APVMZJPDBHIKJE-UHFFFAOYSA-N
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Description

3,4-Diamino-2-chlorobenzoic acid is an organic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . This compound is characterized by the presence of two amino groups and one chlorine atom attached to a benzoic acid core. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-2-chlorobenzoic acid typically involves the chlorination of 3,4-diaminobenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-2-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-Diamino-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diamino-2-chlorobenzoic acid is unique due to the presence of both amino groups and a chlorine atom on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

3,4-diamino-2-chlorobenzoic acid

InChI

InChI=1S/C7H7ClN2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,9-10H2,(H,11,12)

InChI Key

APVMZJPDBHIKJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)N)N

Origin of Product

United States

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